5-amino-3-{(Z)-1-cyano-2-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-{(Z)-1-cyano-2-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline moiety, a pyrazole ring, and a piperidine group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-{(Z)-1-cyano-2-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or β-ketoester, followed by cyclization.
Final Coupling and Functionalization: The final step involves coupling the quinoline-piperidine intermediate with the pyrazole derivative, followed by functionalization to introduce the cyano and amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and quinoline moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline and pyrazole rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine and quinoline moieties.
Reduction Products: Amino derivatives from the reduction of the cyano group.
Substitution Products: Substituted derivatives at the quinoline and pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-3-{(Z)-1-cyano-2-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyrazole moieties. These interactions may modulate biological pathways involved in inflammation, pain, and cancer progression.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-{(Z)-1-cyano-2-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile: This compound is structurally similar to other pyrazole derivatives with quinoline and piperidine groups.
Quinoline Derivatives: Compounds with a quinoline moiety, such as chloroquine and quinine, are known for their antimalarial properties.
Piperidine Derivatives: Compounds with a piperidine group, such as piperidine itself, are used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline moiety, a pyrazole ring, and a piperidine group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7/c1-19-11-13-34(14-12-19)26-16-20(23-9-5-6-10-25(23)32-26)15-21(17-29)27-24(18-30)28(31)35(33-27)22-7-3-2-4-8-22/h2-10,15-16,19H,11-14,31H2,1H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMVGSHAUMCRDH-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C=C(C#N)C4=NN(C(=C4C#N)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)/C=C(\C#N)/C4=NN(C(=C4C#N)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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